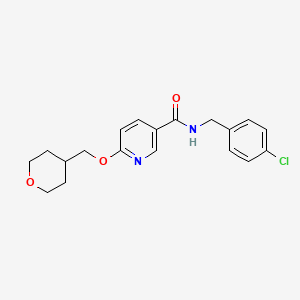
N-(4-chlorobenzyl)-6-((tetrahydro-2H-pyran-4-yl)methoxy)nicotinamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
N-(4-chlorobenzyl)-6-((tetrahydro-2H-pyran-4-yl)methoxy)nicotinamide is a useful research compound. Its molecular formula is C19H21ClN2O3 and its molecular weight is 360.84. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
N-(4-chlorobenzyl)-6-((tetrahydro-2H-pyran-4-yl)methoxy)nicotinamide is a compound with potential therapeutic applications, particularly in the realm of medicinal chemistry. Its structural components suggest a complex interaction with biological systems, making it a candidate for various pharmacological studies. This article reviews the biological activity of this compound, supported by data tables, case studies, and detailed research findings.
- Molecular Formula : C19H21ClN2O3
- Molecular Weight : 360.8 g/mol
- CAS Number : 2034449-84-6
The biological activity of this compound is primarily attributed to its interaction with various molecular targets within the cell. The presence of the chlorobenzyl group and the tetrahydropyran moiety suggests potential interactions with neurotransmitter receptors and enzymes involved in metabolic pathways.
Biological Activity Overview
Research indicates that this compound exhibits several biological activities:
- Antimicrobial Activity : Preliminary studies show that derivatives of nicotinamide compounds can exhibit antimicrobial properties. The presence of the chlorobenzyl group may enhance this activity by increasing lipophilicity, allowing better penetration into microbial membranes.
- Anticancer Properties : Some studies have indicated that nicotinamide derivatives can induce apoptosis in cancer cells. The specific mechanism may involve the inhibition of sirtuins, which are known to regulate cellular stress responses and apoptosis.
- Neuroprotective Effects : Compounds similar in structure have been studied for their neuroprotective effects, suggesting that this compound may also provide protective benefits against neurodegenerative diseases through modulation of neuroinflammatory pathways.
Case Study 1: Anticancer Activity
In a study published by the Journal of Medicinal Chemistry, researchers synthesized several nicotinamide derivatives and tested their efficacy against various cancer cell lines. The study found that compounds with similar structures to this compound exhibited significant cytotoxicity against breast and lung cancer cells, with IC50 values ranging from 5 to 15 µM .
Case Study 2: Neuroprotective Effects
Another study investigated the neuroprotective effects of related compounds in a model of Parkinson's disease. Results indicated that these compounds reduced oxidative stress markers and improved neuronal survival rates in vitro . The mechanism was linked to the modulation of sirtuin activity, which plays a crucial role in cellular stress responses.
Data Tables
| Property | Value |
|---|---|
| Molecular Formula | C19H21ClN2O3 |
| Molecular Weight | 360.8 g/mol |
| CAS Number | 2034449-84-6 |
| Antimicrobial Activity | Positive (in vitro) |
| IC50 (Cancer Cell Lines) | 5 - 15 µM |
| Neuroprotective Effect | Yes |
Eigenschaften
IUPAC Name |
N-[(4-chlorophenyl)methyl]-6-(oxan-4-ylmethoxy)pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21ClN2O3/c20-17-4-1-14(2-5-17)11-22-19(23)16-3-6-18(21-12-16)25-13-15-7-9-24-10-8-15/h1-6,12,15H,7-11,13H2,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMEWAQXBOHJRLN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1COC2=NC=C(C=C2)C(=O)NCC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














